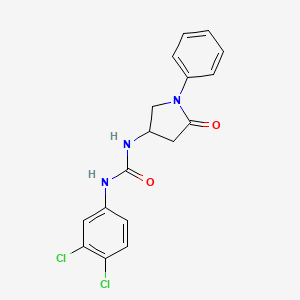

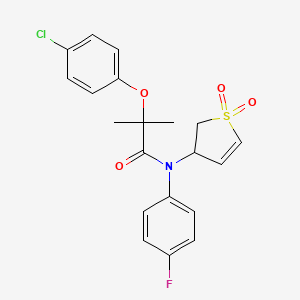

2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H19ClFNO4S and its molecular weight is 423.88. The purity is usually 95%.

BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Antipathogenic Activity

Research has shown the development of new thiourea derivatives, including acylthioureas with significant anti-pathogenic activity. These compounds, characterized by elemental analysis, IR, and NMR spectroscopy, have shown potential, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. The presence of iodine, bromide, or fluorine, along with chloride atoms on the N-phenyl substituent of the thiourea moiety, has been correlated with the anti-pathogenic activity, indicating the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Antibacterial Properties

A novel compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, has been identified as a potent antibacterial agent. It is designed to act as a pro-drug, releasing lethal species specifically within target anaerobic bacterial cells following bioreduction. This compound represents an innovative approach to targeting anaerobic bacteria, highlighting the importance of strategic chemical design in developing effective antibacterial agents (Dickens et al., 1991).

Novel Chiral PEDOTs for Selective Recognition

Research into new 3,4-ethylenedioxythiophene (EDOT) derivatives has led to the synthesis of chiral electrodes that successfully recognize 3,4-dihydroxyphenylalanine (DOPA) enantiomers. These studies involve detailed investigations into the electrochemical behavior, structural characterization, thermal stability, morphology, and circular dichroism of the synthesized films. This advancement opens up possibilities for selective recognition in various applications, including biosensing and chiral separation technologies (Dong et al., 2015).

Stereochemistry and Solution Dynamics in Heterobimetallic Complexes

The study of heterobimetallic complexes, where metals are connected by dithioxamides, has revealed significant insights into the stereochemistry and solution dynamics of these complexes. This research provides a deeper understanding of the isomerization processes and the role of chiral elements in complex molecular structures, which could be crucial in designing new materials and catalysts (Lanza et al., 2000).

Design and Synthesis of Antitubercular and Antibacterial Agents

A series of novel carboxamide derivatives has been synthesized, showing promising antitubercular and antibacterial activities. These compounds, compared with reference drugs like Pyrazinamide and Streptomycin, indicate potential as potent agents against tuberculosis and other bacterial infections. In silico docking studies have further explored their binding interactions, providing a pathway for the development of new therapeutics (Bodige et al., 2020).

特性

IUPAC Name |

2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFNO4S/c1-20(2,27-18-9-3-14(21)4-10-18)19(24)23(16-7-5-15(22)6-8-16)17-11-12-28(25,26)13-17/h3-12,17H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPHNITYKMMKHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)F)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2659665.png)

![N-(3-chlorophenyl)-4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2659670.png)

![N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2659671.png)

![6-(Methoxymethyl)-1-azaspiro[3.3]heptane](/img/structure/B2659673.png)

![2-(4-chlorophenyl)-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]ethene-1-sulfonamide](/img/structure/B2659676.png)

![4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B2659677.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylthio)benzamide](/img/structure/B2659679.png)

![8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one](/img/structure/B2659680.png)